molecular formula C23H19N3O6 B11061460 6-(4-methoxyphenyl)-3-(4-nitrophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

6-(4-methoxyphenyl)-3-(4-nitrophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B11061460
M. Wt: 433.4 g/mol
InChI Key: KDZGOUZYBVKMTF-UHFFFAOYSA-N
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Description

10-(4-METHOXYPHENYL)-5-(4-NITROPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-ENE-9,11-DIONE is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-METHOXYPHENYL)-5-(4-NITROPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the tetracyclic core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

10-(4-METHOXYPHENYL)-5-(4-NITROPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine, which can further participate in substitution reactions.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

10-(4-METHOXYPHENYL)-5-(4-NITROPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 10-(4-METHOXYPHENYL)-5-(4-NITROPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methoxy group may enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-3-NITROPHENOL: Shares similar functional groups but lacks the complex tetracyclic structure.

    3-METHYL-4-NITROSOPHENOL: Contains a nitroso group instead of a nitro group and a simpler aromatic structure.

    4-METHOXY-2-NITROBENZYLAMINE: Features a methoxy and nitro group but with a different core structure.

Uniqueness

10-(4-METHOXYPHENYL)-5-(4-NITROPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-ENE-9,11-DIONE is unique due to its tetracyclic framework, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C23H19N3O6

Molecular Weight

433.4 g/mol

IUPAC Name

10-(4-methoxyphenyl)-5-(4-nitrophenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C23H19N3O6/c1-31-14-8-6-12(7-9-14)25-22(27)17-15-10-16(18(17)23(25)28)21-19(15)20(24-32-21)11-2-4-13(5-3-11)26(29)30/h2-9,15-19,21H,10H2,1H3

InChI Key

KDZGOUZYBVKMTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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